3-(1-Bromoethyl)oxane
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Overview
Description
3-(1-Bromoethyl)oxane, also known as 3-(1-bromoethyl)tetrahydro-2H-pyran, is a chemical compound with the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol . It is characterized by the presence of a bromoethyl group attached to the third carbon of an oxane ring, which is a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)oxane typically involves the bromination of 3-ethyloxane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that attack the ethyl group, resulting in the formation of the bromoethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromoethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products include 3-(1-hydroxyethyl)oxane, 3-(1-cyanoethyl)oxane, and 3-(1-aminoethyl)oxane.
Elimination: The major product is 3-ethenyloxane.
Oxidation: Products include 3-(1-oxoethyl)oxane and other oxidized derivatives.
Scientific Research Applications
3-(1-Bromoethyl)oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Bromoethyl)oxane involves its reactivity as an electrophile due to the presence of the bromo group. This electrophilic nature allows it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(1-Chloroethyl)oxane: Similar structure but with a chloro group instead of a bromo group.
3-(1-Iodoethyl)oxane: Similar structure but with an iodo group instead of a bromo group.
3-(1-Fluoroethyl)oxane: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
3-(1-Bromoethyl)oxane is unique due to its specific reactivity profile, which is influenced by the bromo group. The bromo group is a good leaving group, making the compound highly reactive in substitution and elimination reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(1-bromoethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQYGDYNCDEWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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